
4,7,8-Trichloroquinoline
Übersicht
Beschreibung
4,7,8-Trichloroquinoline is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of three chlorine atoms at the 4th, 7th, and 8th positions of the quinoline ring system. Quinoline derivatives, including trichloroquinolines, have been studied for their potential antimalarial activity, and some have shown considerable effectiveness against malaria parasites .
Synthesis Analysis
The synthesis of 4,7,8-trichloroquinoline involves a multi-step process starting from dichloroanilines.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : Surrey and Hammer (1946) discussed the preparation of trichloroquinoline derivatives, including 4,7,8-trichloroquinoline. These compounds exhibited considerable antimalarial activity, with some showing superiority to quinacrine in terms of efficacy Surrey & Hammer, 1946.
Antibacterial Properties : Al-Hiari et al. (2007) investigated the antibacterial properties of 8-nitrofluoroquinolone derivatives, including 4,7,8-trichloroquinoline-based compounds. These showed interesting activity against gram-positive and gram-negative bacterial strains Al-Hiari et al., 2007.
Cancer Treatment : Research by Verbaanderd et al. (2017) highlighted the potential of chloroquine and its derivatives, such as 4,7,8-trichloroquinoline, in cancer therapy. These compounds can sensitise tumour cells to various drugs, enhancing the therapeutic activity of cancer treatments Verbaanderd et al., 2017.
Process Development for Agrochemicals : Chandrasekhar et al. (2002) discussed the industrial feasibility of preparing 4,7,8-trichloroquinoline, highlighting its importance as a key intermediate in agrochemical synthesis Chandrasekhar et al., 2002.
Pharmacological Effects in Cancer Treatment : Varışlı, Cen, and Vlahopoulos (2019) explored the pharmacological effects of chloroquine, a 4-aminoquinoline drug, in cancer treatment. Their research indicates the potential of 4,7,8-trichloroquinoline analogs in interfering with inflammatory signaling pathways in cancer Varışlı, Cen, & Vlahopoulos, 2019.
Synthesis of Novel Derivatives : Ma et al. (2003) described the synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline, demonstrating the utility of 4,7,8-trichloroquinoline in the creation of new pharmaceutical compounds Ma et al., 2003.
Antitumor Activity : Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including derivatives of 4,7,8-trichloroquinoline, as potential antitumor agents. These compounds showed significant antitumor activity against certain murine leukemias Lin & Loo, 1978.
Safety And Hazards
Eigenschaften
IUPAC Name |
4,7,8-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCPDTYVUKZTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589021 | |
| Record name | 4,7,8-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trichloroquinoline | |
CAS RN |
17999-80-3 | |
| Record name | 4,7,8-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17999-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



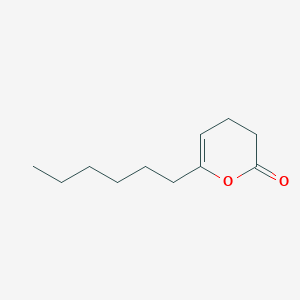

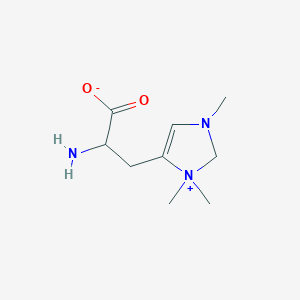

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)
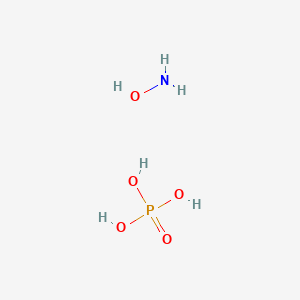
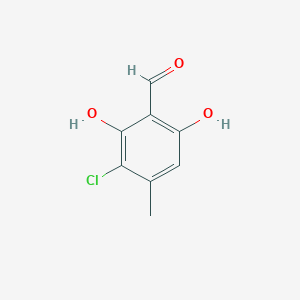
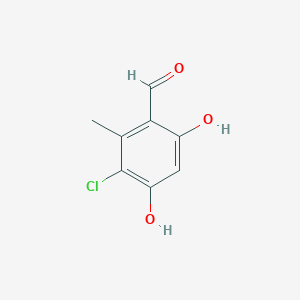

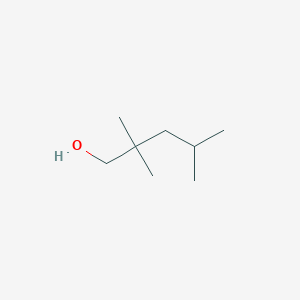
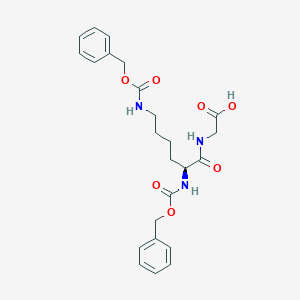
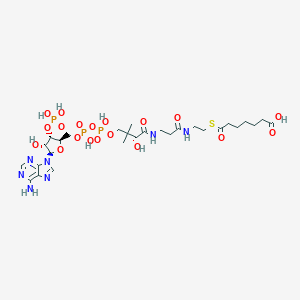
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
